molecular formula C29H40IN3O8 B3248118 Pomalidomide-C6-PEG3-Butyl Iodide CAS No. 1835705-70-8

Pomalidomide-C6-PEG3-Butyl Iodide

Cat. No.: B3248118
CAS No.: 1835705-70-8
M. Wt: 685.5 g/mol
InChI Key: QZIUVZMTAVRENH-UHFFFAOYSA-N
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Description

Pomalidomide-C6-PEG3-Butyl Iodide is a compound used as a building block for the synthesis of molecules involved in targeted protein degradation. It is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells. This compound contains a Cereblon (CRBN)-recruiting ligand, a linker with both hydrophobic and hydrophilic moieties, and a pendant iodoalkane for reactivity with nucleophilic groups on target ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of Pomalidomide-C6-PEG3-Butyl Iodide follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, precise control of reaction parameters, and purification techniques such as chromatography to obtain the compound in high purity. The process is designed to be scalable and cost-effective to meet the demands of research and development in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C6-PEG3-Butyl Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield amine derivatives of this compound, while oxidation reactions can lead to the formation of oxidized derivatives .

Scientific Research Applications

Pomalidomide-C6-PEG3-Butyl Iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pomalidomide-C6-PEG3-Butyl Iodide involves its role as a building block in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The Cereblon (CRBN)-recruiting ligand in this compound binds to CRBN, facilitating the formation of a ternary complex with the target protein and the E3 ligase, ultimately leading to protein degradation .

Comparison with Similar Compounds

Similar Compounds

    Pomalidomide-PEG2-Butyl Iodide: Similar structure but with a shorter PEG linker.

    Lenalidomide-C6-PEG1-C3-PEG1-Butyl NH2 Hydrochloride: Contains a different linker and functional group.

    Pomalidomide-C9-CO2H: Features a carboxyl group instead of an iodoalkane.

Uniqueness

Pomalidomide-C6-PEG3-Butyl Iodide is unique due to its specific combination of a CRBN-recruiting ligand, a PEG3 linker, and a butyl iodide group. This combination allows for versatile chemical modifications and efficient protein degradation, making it a valuable tool in PROTAC research and development .

Properties

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-6-[2-[2-(6-iodohexoxy)ethoxy]ethoxy]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40IN3O8/c30-14-5-1-2-6-15-39-17-19-41-20-18-40-16-7-3-4-11-24(34)31-22-10-8-9-21-26(22)29(38)33(28(21)37)23-12-13-25(35)32-27(23)36/h8-10,23H,1-7,11-20H2,(H,31,34)(H,32,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIUVZMTAVRENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40IN3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103959
Record name Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835705-70-8
Record name Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835705-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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